molecular formula C10H13ClN4O2 B2544012 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride CAS No. 2228295-83-6

2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride

Cat. No.: B2544012
CAS No.: 2228295-83-6
M. Wt: 256.69
InChI Key: OZEVOMXBTLHGQV-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound features an imidazo[4,5-b]pyridine core, a bicyclic heteroaromatic system, substituted at position 5 with a dimethylamino group (-N(CH₃)₂) and at position 2 with an acetic acid moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications .

Synthetic Relevance: Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate (a precursor) is marketed as a high-value building block (€692/50mg), indicating its role in synthesizing bioactive molecules or drug candidates .

Properties

IUPAC Name

2-[5-(dimethylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2.ClH/c1-14(2)8-4-3-6-10(13-8)12-7(11-6)5-9(15)16;/h3-4H,5H2,1-2H3,(H,15,16)(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEVOMXBTLHGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(C=C1)NC(=N2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride typically involves the cyclization of 2,3-diaminopyridine derivatives. The process begins with the nucleophilic substitution of a halogen in the pyridine ring, followed by reduction of the nitro group to form 2,3-diaminopyridine. This intermediate is then acylated and cyclized to form the imidazo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Catalysts and solvents are chosen to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to GABA receptors, modulating their activity and influencing neurotransmission. Additionally, it may inhibit enzymes like proton pumps, affecting cellular processes and offering therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Table 1: Key Analogs and Their Properties
Compound Name Substituents/Modifications CAS Number Similarity Score* Key Applications/Notes Reference
Target Compound 5-(dimethylamino), 2-(acetic acid) hydrochloride - - Pharmaceutical intermediate
2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride 1-methylimidazole, dihydrochloride salt 1803562-91-5 - Enhanced solubility due to di-HCl salt; research chemical
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine 5-Cl, 2-CH₃ 52090-89-8 0.78 Potential kinase inhibitor scaffold
Imazamox (herbicide) 5-(methoxymethyl), 3-pyridinecarboxylic acid - - Herbicidal activity (ALS inhibitor)

*Similarity scores based on Tanimoto coefficients (0.75–0.83) for imidazo[4,5-b]pyridine derivatives .

Key Observations:
  • Core Modifications: Substitution at position 5 (e.g., Cl in 52090-89-8 vs. dimethylamino in the target) significantly alters electronic properties and binding affinity .
  • Salt Forms : Dihydrochloride salts (e.g., 1803562-91-5) improve aqueous solubility compared to free bases, critical for in vivo studies .
  • Functional Groups : The acetic acid moiety in the target compound enables conjugation or further derivatization, unlike esterified forms (e.g., ethyl ester in ).

Pharmacological and Agrochemicallly Relevant Analogs

  • Imazamox and Imazethapyr: These imidazolinone herbicides share a bicyclic imidazole core but differ in pyridine substituents (e.g., 5-ethyl or methoxymethyl groups). Their herbicidal activity arises from acetolactate synthase (ALS) inhibition, a mechanism unlikely in the target compound due to its distinct substituents .
  • Chloro-Substituted Derivatives: 5-Chloro analogs (e.g., 52090-89-8) exhibit higher lipophilicity (ClogP ~2.5) compared to the target compound’s polar dimethylamino group, impacting membrane permeability .

Physicochemical and Commercial Comparison

Table 2: Commercial Availability and Pricing (Selected Compounds)
Compound Vendor Price (50mg) Application
Ethyl 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetate CymitQuimica €692 Synthetic intermediate
2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride BLD Pharmatech Not listed Research chemical

Cost Implications : The high cost of the ethyl ester precursor suggests complex synthesis or niche applications, whereas dihydrochloride salts are typically cheaper at scale .

Biological Activity

The compound 2-[5-(dimethylamino)-3H-imidazo[4,5-b]pyridin-2-yl]acetic acid hydrochloride is a derivative of the imidazo[4,5-b]pyridine class, known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H16N4OHClC_{12}H_{16}N_{4}O\cdot HCl. Its structure includes a dimethylamino group attached to an imidazopyridine core, which is crucial for its biological interactions.

Biological Activity Overview

Imidazo[4,5-b]pyridine derivatives have been extensively studied for various biological activities, including:

  • Anticancer Activity: Many derivatives exhibit significant antiproliferative effects against various cancer cell lines.
  • Antimicrobial Properties: Some compounds show effectiveness against bacterial strains.
  • Antiviral Activity: Certain derivatives are noted for their ability to inhibit viral replication.

Anticancer Activity

A range of studies has demonstrated the anticancer potential of imidazo[4,5-b]pyridine derivatives. For instance, compounds similar to This compound were tested against multiple cancer cell lines:

Cell Line IC50 (µM) Activity
LN-229 (Glioblastoma)0.4Strong inhibition
HCT-116 (Colorectal)0.7Strong inhibition
NCI-H460 (Lung)1.8Moderate inhibition
K-562 (Chronic Myeloid)2.0Moderate inhibition

These results indicate that the compound exhibits potent activity against specific cancer types, with IC50 values in the sub-micromolar range, suggesting high efficacy.

The mechanism by which imidazo[4,5-b]pyridine derivatives exert their anticancer effects often involves the inhibition of key cellular pathways:

  • Cell Cycle Arrest: Many compounds induce cell cycle arrest at various phases, preventing cancer cells from proliferating.
  • Apoptosis Induction: These compounds can trigger programmed cell death in malignant cells.
  • Inhibition of Kinases: Some derivatives act as kinase inhibitors, disrupting signaling pathways essential for tumor growth.

Antimicrobial and Antiviral Activities

While primarily studied for their anticancer properties, some derivatives have shown antimicrobial and antiviral activities:

  • Antibacterial Activity: Certain imidazo[4,5-b]pyridine derivatives have demonstrated moderate antibacterial effects against E. coli with MIC values around 32 µM.
  • Antiviral Activity: Compounds have also been tested against viruses like respiratory syncytial virus (RSV), showing selective but moderate activity.

Case Studies

  • Study on Antiproliferative Effects: A study evaluated the antiproliferative effects of various imidazo[4,5-b]pyridine derivatives on human cancer cell lines. The results highlighted that modifications on the pyridine nucleus significantly enhanced activity.
  • Research on Antimicrobial Properties: Another research effort focused on assessing the antibacterial properties of these compounds against Staphylococcus aureus and E. coli, revealing promising results that warrant further exploration.

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